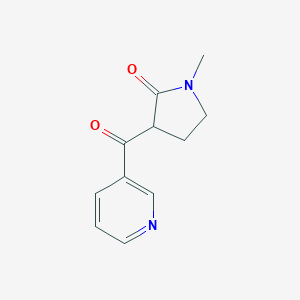

(R,S)-1-Methyl-3-nicotinoylpyrrolidone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVLPUZALILIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398991 | |

| Record name | (R,S)-1-METHYL-3-NICOTINOYLPYRROLIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125630-28-6 | |

| Record name | 1-Methyl-3-(3-pyridinylcarbonyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125630-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R,S)-1-METHYL-3-NICOTINOYLPYRROLIDONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one

This technical guide provides a comprehensive overview of a key synthesis pathway for (R,S)-1-methyl-3-nicotinoylpyrrolidin-2-one, a significant intermediate in the preparation of racemic nicotine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

(R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one is a crucial precursor in the synthetic route to (R,S)-nicotine. The synthesis of this intermediate is a critical step that enables the subsequent reduction to form the racemic mixture of nicotine. The pathway detailed herein involves the condensation of N-methyl-2-pyrrolidone with a nicotinate ester, providing a reliable and scalable method for obtaining this key building block.

Synthesis Pathway

The primary synthetic route to (R,S)-1-methyl-3-nicotinoylpyrrolidin-2-one involves the base-mediated condensation of N-methyl-2-pyrrolidone with a nicotinate compound, typically methyl nicotinate. This reaction is carried out in the presence of a strong base and a suitable solvent.

A United States patent outlines a method for preparing racemic nicotine that proceeds through the formation of 1-methyl-3-nicotinoyl-2-pyrrolidone.[1][2] This intermediate is synthesized by reacting N-methyl-2-pyrrolidone with a nicotinate compound in the presence of a solvent and a strong base.[1][2]

Experimental Protocol

The following experimental protocol is adapted from the procedure described in patent US20160326134A1 for the synthesis of 1-methyl-3-nicotinoyl-2-pyrrolidone.[1][2]

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene

-

N-methyl-2-pyrrolidone (NMP)

-

Methyl nicotinate

Procedure:

-

To a suitable reaction vessel, add sodium hydride (1.0 equivalents) suspended in toluene at room temperature (approximately 20°C).

-

Add N-methyl-2-pyrrolidone (1.03 equivalents) to the suspension and stir for 15 minutes. A pale yellow suspension should be observed.

-

Slowly add methyl nicotinate (1.0 equivalent) as a solid over a period of 30 minutes. A thick yellow suspension will form.

-

Add additional toluene to ensure good mixing if necessary.

-

Heat the reaction mixture to reflux (approximately 102°C) over 1 hour and maintain reflux for 3 hours. A vigorous reaction should be observed with an internal temperature of about 100°C.

-

Upon completion, the reaction mixture can be worked up to isolate the desired product. The patent suggests that this intermediate can be directly used in the subsequent reduction step to produce racemic nicotine.[1][2]

Data Presentation

The synthesis described in the patent reports a high yield and purity for the subsequent step of producing racemic nicotine from the intermediate, suggesting the formation of 1-methyl-3-nicotinoyl-2-pyrrolidone is efficient.[1]

| Parameter | Value | Reference |

| Intermediate | 1-Methyl-3-nicotinoyl-2-pyrrolidone | [1][2] |

| Reactants | N-methyl-2-pyrrolidone, Methyl nicotinate | [1][2] |

| Base | Sodium Hydride | [1][2] |

| Solvent | Toluene | [1][2] |

| Reaction Temperature | Reflux (~102°C) | [1][2] |

| Reaction Time | 3 hours at reflux | [1][2] |

Table 1: Summary of Reaction Conditions for the Synthesis of 1-Methyl-3-nicotinoyl-2-pyrrolidone.

Experimental Workflow

The logical flow of the synthesis process is depicted in the following diagram.

Conclusion

The synthesis of (R,S)-1-methyl-3-nicotinoylpyrrolidin-2-one via the condensation of N-methyl-2-pyrrolidone and methyl nicotinate is a well-established and efficient method. The detailed protocol and workflow provided in this guide offer a clear pathway for researchers and professionals to produce this key intermediate for the synthesis of racemic nicotine and potentially other related compounds. The high yield and straightforward nature of the reaction make it suitable for laboratory and potential scale-up applications.

References

An In-depth Technical Guide to the Physicochemical Properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidone, a heterocyclic compound of interest in chemical and pharmaceutical research. The information presented herein is intended to support laboratory work, formulation development, and further investigation of this molecule.

Chemical Identity and Structure

This compound is a racemic mixture containing a pyrrolidone ring substituted with a methyl group at the nitrogen atom and a nicotinoyl group at the third carbon.

-

IUPAC Name: (1-methyl-2-oxopyrrolidin-3-yl)(pyridin-3-yl)methanone

-

CAS Number: 125630-28-6

-

Molecular Formula: C₁₁H₁₂N₂O₂

-

Canonical SMILES: CN1CCC(C1=O)C(=O)C2=CN=CC=C2

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value |

| Molecular Weight | 204.23 g/mol [1][2] |

| Appearance | White to Light Beige Solid |

| Melting Point | 52-54 °C |

| Boiling Point | 152-154 °C at 0.02-0.03 Torr |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, and Methanol |

| Predicted pKa | 12.72 ± 0.20 |

| Predicted Density | 1.226 ± 0.06 g/cm³ |

| Storage Conditions | -20°C Freezer |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of solid organic compounds like this compound.

The melting point is a critical indicator of a compound's purity.[1][3] For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[3]

Protocol: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[3] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus with a heated metal block.

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[4] The melting point is reported as the range T1-T2.

-

Replicate Measurements: For accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

For compounds that may decompose at their atmospheric boiling point, determination under vacuum is necessary. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure.

Protocol: Vacuum Distillation

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer to measure the pressure.

-

Heating and Evacuation: The system is evacuated to the desired pressure (e.g., 0.02-0.03 Torr). The sample is then heated gently and uniformly.

-

Observation: The temperature is monitored, and the boiling point is recorded as the temperature at which a steady stream of distillate is collected, while the pressure remains constant.

-

Calculation (Optional): The Clausius-Clapeyron equation can be used to estimate the boiling point at different pressures if the enthalpy of vaporization is known.[5][6]

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Protocol: Equilibrium Shake-Flask Method

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., acetonitrile, chloroform, methanol) in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[8] Care must be taken to avoid temperature changes that could cause precipitation.[7]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8]

-

Reporting: The solubility is expressed as a concentration (e.g., mg/mL or mol/L) at the specified temperature.

The pKa is a measure of the acidity or basicity of a compound. For this compound, the predicted pKa likely corresponds to the protonation of one of the nitrogen atoms.

Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.[9]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[9]

-

Considerations: The method requires a pure sample and carbonate-free solutions to ensure accuracy.[9]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining the melting point of a solid organic compound using the capillary method.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. who.int [who.int]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide on the Putative Mechanism of Action of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a nicotinic acid derivative.[1] Structurally, it shares features with nicotine, suggesting it may act as a nicotinic acetylcholine receptor (nAChR) agonist.[2][3] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[4][5] Agonist binding to these receptors leads to a conformational change, opening an ion channel permeable to cations such as sodium and calcium, resulting in cell membrane depolarization and the generation of an excitatory postsynaptic potential.[4] This can lead to the propagation of an action potential in neurons or muscle contraction in muscle cells.[4] The diverse subtypes of nAChRs allow for a wide range of physiological effects depending on the specific receptor subtype activated.[4]

Putative Core Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonism

The proposed primary mechanism of action for this compound is its function as an agonist at nicotinic acetylcholine receptors (nAChRs). This action is presumed to mimic that of the endogenous neurotransmitter, acetylcholine (ACh).[2]

Receptor Binding and Channel Gating

Upon binding to the nAChR, an agonist like this compound would stabilize the open state of the ion channel.[2][6] This allows for an influx of cations, primarily Na+ and in some cases Ca2+, down their electrochemical gradient.[4][5] The influx of positive ions leads to depolarization of the postsynaptic membrane.[4] If this depolarization reaches the threshold, it will trigger an action potential.[4]

Downstream Signaling Events

The initial depolarization and cation influx can trigger a cascade of downstream events:

-

Activation of Voltage-Gated Ion Channels: The change in membrane potential can activate other voltage-gated ion channels, further propagating the electrical signal.[5]

-

Calcium-Mediated Signaling: Influx of Ca2+ can act as a second messenger, activating various intracellular signaling pathways that can modulate gene expression and lead to the release of other neurotransmitters.[5]

-

Neurotransmitter Release: Activation of presynaptic nAChRs is known to facilitate the release of a variety of neurotransmitters, including dopamine, glutamate, and GABA.[7]

Signaling Pathways

The activation of nAChRs by an agonist initiates a direct and rapid signaling pathway by opening the ion channel. This can also lead to more complex, indirect signaling cascades.

Caption: Putative signaling pathway of this compound.

Experimental Protocols

To investigate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

In Vitro: Radioligand Binding Assay

This assay would determine the binding affinity of this compound for different nAChR subtypes.

Objective: To quantify the binding affinity (Ki) of the test compound for specific nAChR subtypes expressed in a cell line.

Experimental Workflow:

References

- 1. (R,S)-1-Methyl-3-nicotinoylpyrrolidine | 125630-26-4 | FM25678 [biosynth.com]

- 2. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 3. (R,S)-1-Methyl-3-nicotinoylpyrrolidine | LGC Standards [lgcstandards.com]

- 4. What are Nicotinic receptors agonists and how do they work? [synapse.patsnap.com]

- 5. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Agonist Activation of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

A Technical Review of (R,S)-1-Methyl-3-nicotinoylpyrrolidone and Related Synthetic Intermediates

Disclaimer: Publicly available scientific literature lacks in-depth pharmacological, toxicological, and biological data for (R,S)-1-Methyl-3-nicotinoylpyrrolidone. The following information is based on available chemical data and its context as a synthetic intermediate in the production of related compounds.

Introduction

This compound is a nicotinic acid derivative featuring a pyrrolidone ring. Primarily, it and its analogs are documented as intermediates in the chemical synthesis of nicotine and its precursors. Due to the limited direct research on this specific molecule, this review focuses on its chemical properties and its role within established synthetic pathways for related alkaloids.

Chemical and Physical Properties

Limited information is available for the specific physical and chemical properties of this compound. However, based on supplier information and related structures, the following can be inferred:

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.22 g/mol |

| CAS Number | 125630-28-6 |

No quantitative data regarding solubility, melting point, boiling point, or spectral analysis were available in the reviewed literature.

Role in Chemical Synthesis

This compound and its close analogs serve as key intermediates in multi-step syntheses of nicotine and its precursors like myosmine and nornicotine. These synthetic routes are of interest for producing nicotine free from tobacco-derived impurities.

A patented method describes the synthesis of racemic nicotine from N-methyl-2-pyrrolidone and a nicotinate compound. This process proceeds through the intermediate 1-methyl-3-nicotinoyl-2-pyrrolidone.

Experimental Protocol:

-

Formation of the Intermediate: N-methyl-2-pyrrolidone is combined with a nicotinate compound (such as methyl nicotinate) in the presence of a solvent and a strong base to yield 1-methyl-3-nicotinoyl-2-pyrrolidone[1].

-

Reduction: The resulting 1-methyl-3-nicotinoyl-2-pyrrolidone is then reduced in a solution with sodium dithionite (Na₂S₂O₄) to produce racemic nicotine[1]. The pH of the reaction may be maintained between 8 and 11 during this step[2].

-

Resolution (Optional): The racemic nicotine can be resolved to enrich the (S)(−) enantiomer by combining it with (−)-O,O′-di-p-toluoyl-L-tartaric acid (L-PTTA)[1].

Another synthetic pathway produces myosmine, a direct precursor to nornicotine, through a different pyrrolidone-based intermediate.

Experimental Protocol:

-

Condensation: N-(1-butenyl)-2-pyrrolidone is condensed with a nicotinic acid ester (e.g., methyl nicotinate) in a suitable solvent (like DMF or THF) using a base such as sodium hydride (NaH) to produce 1-(1-butenyl)-3-nicotinoylpyrrolidine-2-one[1].

-

Cyclization: The intermediate is then treated with a strong acid (e.g., hydrochloric acid) to facilitate deprotection and decarboxylation, followed by the addition of a base (e.g., sodium hydroxide) to induce cyclization, yielding myosmine[1][3].

Myosmine is a versatile precursor that can be converted into both nornicotine and nicotine.

Experimental Protocol:

-

Hydrogenation to Nornicotine: Myosmine is hydrogenated in the presence of a catalyst, such as palladium on carbon (Pd/C), to yield (R,S)-nornicotine[1]. Alternatively, reduction can be achieved using sodium borohydride (NaBH₄)[4].

-

N-Methylation to Nicotine: (R,S)-nornicotine is then converted to (R,S)-nicotine via N-methylation, a reaction commonly carried out using formaldehyde and formic acid[1][5].

References

- 1. US20120209006A1 - Process for the preparation of (r,s)-nicotine - Google Patents [patents.google.com]

- 2. US20160326134A1 - Synthesis and resolution of nicotine - Google Patents [patents.google.com]

- 3. MYOSMINE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. US8389733B2 - Process for the preparation of (R,S)-nicotine - Google Patents [patents.google.com]

(R,S)-1-Methyl-3-nicotinoylpyrrolidone: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone, a heterocyclic compound of interest as a synthetic intermediate. The document details the seminal work of Leete and Joyce in 1989, which first reported the formation of this compound from nicotine-1'-oxide. A detailed experimental protocol for its synthesis is provided, along with a summary of its key characterization data. The proposed mechanistic pathway for its formation is also illustrated. This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of nicotinoylpyrrolidone derivatives.

Introduction

This compound is a nicotinic acid derivative characterized by a pyrrolidine ring substituted at the 3-position with a nicotinoyl group and a methyl group on the pyrrolidine nitrogen.[1] Its chemical formula is C₁₁H₁₄N₂O, and it has a molecular weight of 190.24 g/mol .[1][2] While it is commercially available and listed as a nicotine-related impurity, its primary significance in the scientific literature stems from its role as a chemical intermediate in the synthesis of other compounds, including racemic nicotine.[1][2][3] This guide focuses on the foundational knowledge surrounding this molecule.

Discovery and History

The first documented report of this compound, referred to in the paper as 1-Methyl-3-nicotinoylpyrrolidine, dates back to 1989 in a publication by Edward Leete and Nancy J. Joyce in the journal Heterocycles.[4] Their research unexpectedly yielded this compound during the treatment of nicotine-1'-oxide with ferric nitrate in the presence of tartaric acid.[4] The authors proposed a unified mechanism to explain the formation of this and other pyridine derivatives during the reaction.[4] This discovery highlighted a novel transformation of a nicotine derivative.

Synthesis

The primary documented method for the synthesis of this compound is through the reaction of nicotine-1'-oxide.

Experimental Protocol: Formation from Nicotine-1'-oxide[4]

This protocol is based on the method described by Leete and Joyce (1989).

Materials:

-

Nicotine-1'-oxide

-

Ferric nitrate

-

Tartaric acid

-

Sodium hydroxide (10% solution)

-

Chloroform

-

Silica gel for preparative thin-layer chromatography (tlc)

-

Developing solvent: Chloroform/Methanol/concentrated Ammonia (90/10/1)

Procedure:

-

Nicotine-1'-oxide is treated with ferric nitrate in the presence of tartaric acid.

-

Following the reaction, the resulting solution is evaporated.

-

The residue is made basic with a 10% sodium hydroxide solution.

-

The basic solution is then extracted with chloroform.

-

The chloroform extract is evaporated to yield a residue.

-

This residue is subjected to preparative thin-layer chromatography on silica gel using a developing solvent system of chloroform, methanol, and concentrated ammonia in a 90:10:1 ratio.

-

The band corresponding to 1-Methyl-3-nicotinoylpyrrolidine is isolated and extracted to yield the final product.

A patent also describes a general method for the synthesis of the related compound, 1-methyl-3-nicotinoyl-2-pyrrolidone, by combining N-methyl-2-pyrrolidone with a nicotinate compound in the presence of a solvent and a strong base, which is then used as an intermediate in the synthesis of racemic nicotine.[3]

Characterization Data

The characterization of this compound was reported by Leete and Joyce (1989).[4]

| Property | Value | Reference |

| Appearance | Colorless oil | [4] |

| Boiling Point | 140°C at 10 mm Hg | [4] |

| Infrared (IR) Spectrum (neat) | 2945, 2840, 2785, 1690 (C=O), 1590 cm⁻¹ | [4] |

| Gas Chromatography (GC) | Identity confirmed by comparison | [4] |

| Nuclear Magnetic Resonance (NMR) | Identity confirmed by comparison | [4] |

| Dipicrate Derivative | Identity confirmed by comparison | [4] |

Proposed Mechanism of Formation

Leete and Joyce proposed a mechanistic pathway for the formation of 1-Methyl-3-nicotinoylpyrrolidine from nicotine-1'-oxide. The key steps involve the formation of an iminium ion, followed by hydration and ring opening to yield ψ-oxynicotine. A subsequent Mannich reaction with formaldehyde, derived from the decomposition of an intermediate, leads to the final product.[4]

Biological Activity and Signaling Pathways

As of the date of this guide, there is no significant information available in the public scientific literature regarding the specific biological activity, pharmacological effects, or associated signaling pathways of this compound. Its primary role appears to be that of a synthetic intermediate. Further research would be required to elucidate any potential biological functions.

Conclusion

This compound is a heterocyclic compound whose discovery is rooted in the investigation of nicotine derivatives. The work of Leete and Joyce provides the foundational knowledge of its synthesis and basic characterization. While its application has been primarily as a chemical intermediate, this technical guide provides the core information necessary for researchers and scientists working with this and related molecular structures. The absence of biological activity data highlights a potential area for future investigation.

References

- 1. Early Champions of Research in Chemistry with Undergraduates: From William Albert Noyes to Percy Lavon Julian - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Formation of 1-Methyl-3-nicothinoylpyrrolidine from Nicotine-1'-oxide | Semantic Scholar [semanticscholar.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to (R,S)-1-Methyl-3-nicotinoylpyrrolidone: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a heterocyclic compound featuring a nicotinoyl moiety attached to a methylated pyrrolidone ring. This scaffold has drawn interest in medicinal chemistry due to its structural resemblance to nicotine and other biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound and its structural analogs. The document details experimental protocols for the synthesis and biological evaluation of these compounds, with a focus on their potential interactions with nicotinic acetylcholine receptors (nAChRs) and cyclooxygenase (COX) enzymes. Furthermore, this guide presents key signaling pathways associated with these targets and illustrates relevant experimental workflows using logical diagrams.

Introduction

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds. When combined with a nicotinoyl group, as seen in this compound, the resulting molecule presents intriguing possibilities for interacting with various biological targets. The structural similarity to nicotine suggests a potential affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of neurological processes and are therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][2] Additionally, the nicotinic acid (niacin) backbone is a well-known pharmacophore, and its derivatives have been explored for various therapeutic applications, including anti-inflammatory effects.[3] This has led to the investigation of nicotinoyl compounds as potential inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4]

This guide aims to provide a detailed technical resource for researchers interested in the exploration and development of this compound analogs. It will cover the synthetic pathways to access these molecules, present available biological data in a structured format, and provide detailed methodologies for key experiments.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the acylation of a substituted pyrrolidone. One patented method for a closely related analog, 1-methyl-3-nicotinoyl-2-pyrrolidone, involves the condensation of N-methyl-2-pyrrolidone with a nicotinate compound in the presence of a strong base.[5] This approach can be adapted for the synthesis of the target compound.

General Synthetic Protocol

A plausible synthetic route to this compound is outlined below. This protocol is adapted from procedures for structurally similar compounds.[5][6]

Step 1: Acylation of N-Methyl-2-pyrrolidone

-

To a solution of N-methyl-2-pyrrolidone in an anhydrous solvent (e.g., tetrahydrofuran, THF), add a strong base (e.g., sodium hydride or lithium diisopropylamide) at a reduced temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture for a specified time to allow for the formation of the enolate.

-

Add a nicotinoyl source, such as a nicotinic acid ester (e.g., methyl nicotinate) or nicotinoyl chloride, dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-methyl-3-nicotinoyl-2-pyrrolidone.

Step 2: Reduction of the Pyrrolidone Carbonyl

-

The resulting 1-methyl-3-nicotinoyl-2-pyrrolidone can be reduced to the desired this compound. A potential reducing agent for this transformation is sodium dithionite (Na₂S₂O₄), as described in a patent for the synthesis of racemic nicotine from a similar intermediate.[5]

-

Dissolve the 1-methyl-3-nicotinoyl-2-pyrrolidone in a suitable solvent system.

-

Add the reducing agent portion-wise and stir the reaction at a controlled temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, work up the reaction mixture by quenching any excess reducing agent and extracting the product.

-

Purify the final product by column chromatography or distillation to obtain this compound.

Biological Activity and Data Presentation

While specific quantitative data for a systematic series of this compound analogs is not extensively available in the public domain, the biological activity of various related nicotinoyl and pyrrolidine derivatives has been reported. These compounds have been primarily investigated for their interaction with nicotinic acetylcholine receptors (nAChRs) and their potential as cyclooxygenase (COX) inhibitors.

Nicotinic Acetylcholine Receptor (nAChR) Activity

The structural similarity of the N-methylpyrrolidine moiety to nicotine suggests that these compounds may bind to nAChRs. The affinity and functional activity at different nAChR subtypes (e.g., α4β2, α7) are of particular interest.

Table 1: nAChR Binding Affinity of Representative Nicotine Analogs

| Compound | nAChR Subtype | Binding Affinity (Kᵢ, nM) | Reference |

| Nicotine | α4β2 | 1-10 | [1] |

| (S)-2-(chloromethyl)-1-methylpyrrolidine derivative 1 | α4β2 | ~15x lower than nicotine | [1] |

| (S)-2-(chloromethyl)-1-methylpyrrolidine derivative 2 | α4β2 | Most potent in series | [1] |

| 3-(N-pyrrolidinyl)methyl indole 20 | NOP (agonist) | EC₅₀ = 97 nM | [7] |

Note: This table presents data for related structures to indicate the potential for nAChR activity. Specific data for direct analogs of this compound is limited.

Cyclooxygenase (COX) Inhibitory Activity

Nicotinic acid derivatives have been explored as anti-inflammatory agents, with some showing inhibitory activity against COX-1 and COX-2 enzymes.

Table 2: COX Inhibitory Activity of Representative Nicotinoyl Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Nicotinic acid derivative 4h | - | - | - | [3] |

| Nicotinic acid derivative 5b | - | - | - | [3] |

| Pyrazole analogue 5u | - | Potent | - | [4] |

| Pyrazole analogue 5s | - | Potent | - | [4] |

Experimental Protocols

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of test compounds for nAChRs.[8][9]

Materials:

-

Cell membranes expressing the desired nAChR subtype (e.g., from HEK293 cells)

-

Radioligand (e.g., [³H]epibatidine or [³H]cytisine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of nicotine or another known ligand)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membrane preparation, radioligand, and either assay buffer (for total binding), non-specific binding control, or test compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

Cyclooxygenase (COX) Enzymatic Assay

This protocol outlines a general method to assess the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[10][11][12]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound or vehicle control to the appropriate wells.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid and the colorimetric substrate.

-

Incubate the plate for a defined time (e.g., 5-10 minutes) at the reaction temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a suitable model.

Signaling Pathways and Visualizations

The potential biological targets of this compound analogs, nAChRs and COX enzymes, are involved in complex signaling pathways.

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of downstream signaling cascades.

Cyclooxygenase (COX) Signaling Pathway

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

Conclusion

This compound and its structural analogs represent a promising class of compounds for further investigation in drug discovery. Their structural features suggest potential interactions with key biological targets such as nAChRs and COX enzymes. While the currently available data is somewhat limited for direct analogs of the core molecule, the synthetic routes and biological evaluation methods outlined in this guide provide a solid foundation for future research. The systematic synthesis and screening of a focused library of these compounds are necessary to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers embarking on the exploration of this intriguing chemical space. Further studies are warranted to synthesize and evaluate a broader range of analogs to identify lead compounds with desirable potency, selectivity, and pharmacokinetic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. US20160326134A1 - Synthesis and resolution of nicotine - Google Patents [patents.google.com]

- 6. EP2487172A1 - A Process for the Preparation of (R,S)-Nicotine - Google Patents [patents.google.com]

- 7. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4.7. Assay of COX-2 Enzymatic Activity [bio-protocol.org]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.8. COX1 and COX2 Enzymatic Assay [bio-protocol.org]

Toxicological Profile of (R,S)-1-Methyl-3-nicotinoylpyrrolidone: Data Not Publicly Available

A comprehensive review of publicly accessible scientific literature and toxicological databases reveals a significant lack of available data on the toxicological profile of (R,S)-1-Methyl-3-nicotinoylpyrrolidone. Despite extensive searches for information regarding its acute, subchronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive effects, no specific studies or detailed experimental data could be retrieved for this particular chemical compound.

This compound is listed by various chemical suppliers as a research chemical or an intermediate for synthesis.[1][2][3] However, these commercial listings do not provide any toxicological information beyond basic safety data sheet (SDS) recommendations, which are often based on the properties of structurally related compounds rather than direct testing of the substance itself.

The majority of toxicological data found in the public domain pertains to the structurally related but distinct compound, N-methyl-2-pyrrolidone (NMP).[4][5][6][7][8][9][10][11][12] NMP is a widely used industrial solvent with a well-documented toxicological profile, including studies on its reproductive and developmental toxicity.[4][5][7][9][10] However, due to the structural differences between NMP and this compound, it is not scientifically appropriate to extrapolate the toxicological data from one to the other.

The absence of specific toxicological studies for this compound means that crucial information required for a comprehensive risk assessment is not available. This includes:

-

Quantitative data on toxicity endpoints such as LD50 values, no-observed-adverse-effect levels (NOAELs), and lowest-observed-adverse-effect levels (LOAELs).

-

Detailed experimental protocols for any toxicological assessments that may have been conducted.

-

Information on the mechanism of action and potential signaling pathways affected by the compound.

Without this fundamental information, it is impossible to construct the in-depth technical guide and visualizations as requested. The scientific and research community has not, to date, published the necessary studies to fulfill the requirements for a complete toxicological profile of this compound.

Therefore, researchers, scientists, and drug development professionals are advised to exercise caution when handling this compound and to assume that it may possess unknown hazards until specific toxicological data becomes available. Any work with this compound should be conducted under strict safety protocols, including the use of appropriate personal protective equipment and engineering controls to minimize exposure.

References

- 1. (R,S)-1-Methyl-3-nicotinoylpyrrolidine | LGC Standards [lgcstandards.com]

- 2. (R,S)-1-Methyl-3-nicotinoylpyrrolidine | 125630-26-4 | FM25678 [biosynth.com]

- 3. This compound | 125630-28-6 [m.chemicalbook.com]

- 4. epa.gov [epa.gov]

- 5. 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute poisoning with the neonicotinoid insecticide imidacloprid in N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. 90-day subchronic toxicity study in rats and mice fed N-methylpyrrolidone (NMP) including neurotoxicity evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An evaluation of reproductive toxicity studies and data interpretation of N-methylpyrrolidone for risk assessment: An expert panel review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ec.europa.eu [ec.europa.eu]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

Spectroscopic and Methodological Deep Dive: (R,S)-1-Methyl-3-nicotinoylpyrrolidone

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide

This technical guide provides an in-depth look at the spectroscopic properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidone, a heterocyclic compound of interest in pharmaceutical research. Detailed experimental protocols for its synthesis and spectroscopic analysis are presented, alongside a complete dataset for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2945 | Strong | C-H stretch (aliphatic) |

| 2840 | Medium | C-H stretch (aliphatic) |

| 2785 | Medium | C-H stretch (aliphatic) |

| 1690 | Strong | C=O stretch (ketone)[1] |

| 1590 | Medium | C=C stretch (aromatic) |

Note: The IR spectrum was obtained from a neat sample.[1]

Due to the lack of publicly available experimental NMR and MS data for this compound, the following tables provide predicted data based on standard chemical shift values and fragmentation patterns of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.70 | dd | 1H | H-2' (Pyridine) |

| ~8.60 | dd | 1H | H-6' (Pyridine) |

| ~7.90 | dt | 1H | H-4' (Pyridine) |

| ~7.40 | dd | 1H | H-5' (Pyridine) |

| ~3.50 | m | 1H | H-3 (Pyrrolidine) |

| ~3.20 | m | 1H | H-5a (Pyrrolidine) |

| ~2.90 | m | 1H | H-5b (Pyrrolidine) |

| ~2.60 | m | 1H | H-2a (Pyrrolidine) |

| ~2.40 | s | 3H | N-CH₃ |

| ~2.30 | m | 1H | H-2b (Pyrrolidine) |

| ~2.10 | m | 2H | H-4 (Pyrrolidine) |

Table 3: Predicted ¹³C NMR Spectroscopy Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~198.0 | C=O |

| ~153.0 | C-6' (Pyridine) |

| ~150.0 | C-2' (Pyridine) |

| ~137.0 | C-4' (Pyridine) |

| ~133.0 | C-3' (Pyridine) |

| ~123.5 | C-5' (Pyridine) |

| ~58.0 | C-5 (Pyrrolidine) |

| ~56.0 | C-2 (Pyrrolidine) |

| ~45.0 | C-3 (Pyrrolidine) |

| ~42.0 | N-CH₃ |

| ~25.0 | C-4 (Pyrrolidine) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 190 | Moderate | [M]⁺ (Molecular Ion) |

| 106 | High | [C₆H₄NO]⁺ (Nicotinoyl fragment) |

| 84 | High | [C₅H₁₀N]⁺ (1-Methylpyrrolidine fragment) |

| 57 | Moderate | [C₃H₅N]⁺ |

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidine can be achieved through the reaction of nicotine-1'-oxide with ferric nitrate in the presence of tartaric acid.[1]

Procedure:

-

A solution of nicotine-1'-oxide is treated with ferric nitrate and tartaric acid.

-

The reaction mixture is stirred at room temperature.

-

The resulting product is purified by preparative thin-layer chromatography (TLC) on silica gel (SiO₂ PF-254).[1]

-

The TLC is developed using a solvent system of chloroform, methanol, and concentrated ammonia (90:10:1 v/v/v).[1]

Spectroscopic Analysis

A small quantity of the purified this compound, as a neat liquid, is placed between two potassium bromide (KBr) plates to form a thin film.[2] The spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[3] The resulting ions are then separated by their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis and structure elucidation.

References

potential biological targets of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

An In-depth Technical Guide to the Potential Biological Targets of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Disclaimer: Publicly available pharmacological data for this compound is limited. This guide synthesizes information based on its structural similarity to nicotine and its analogs. The biological targets and experimental data presented are predictive and based on established structure-activity relationships for this class of compounds. The primary objective is to provide a framework for the experimental validation of this specific molecule.

Introduction

This compound is a synthetic compound featuring a pyridine ring linked via a carbonyl group to a 1-methylpyrrolidine ring. Its structure is analogous to nicotine, the primary psychoactive alkaloid in tobacco, and its major metabolite, cotinine. Nicotine and its derivatives are known to exert their physiological effects primarily by interacting with nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[3]

Based on its structural characteristics, the principal biological targets of this compound are predicted to be various subtypes of nAChRs. Modifications to the pyrrolidine ring of nicotine are known to significantly influence binding affinity and functional potency at these receptors.[4][5] This document outlines the probable nAChR subtypes targeted by this compound, presents hypothetical quantitative data based on related analogs, and provides detailed experimental protocols for empirical validation.

Predicted Biological Targets: Nicotinic Acetylcholine Receptors (nAChRs)

The nAChR family consists of pentameric channels assembled from a variety of subunits (α1-α10, β1-β4, γ, δ, ε). The subunit composition determines the receptor's pharmacological and physiological properties. The most prominent nAChR subtypes in the brain are α4β2 and α7, which are key targets for nicotine and are implicated in the reinforcing effects of tobacco, as well as in cognitive processes.[5]

Primary Predicted Targets:

-

α4β2 nAChRs: This is the most abundant high-affinity nicotine binding site in the brain. Agonism at this receptor is linked to dopamine release in the mesolimbic pathway, a key component of the brain's reward system.[6]

-

α7 nAChRs: These homomeric receptors (composed of five α7 subunits) have a lower affinity for nicotine but are highly permeable to calcium ions. They are involved in modulating neurotransmitter release and play a role in attention and cognition.[5]

-

Other Potential nAChR Subtypes: Depending on its specific binding mode, the compound could also interact with other subtypes such as α3β4, which is prevalent in the autonomic ganglia, or α6β2, which is also involved in the dopamine reward pathway.[6]

Predicted Quantitative Pharmacological Data

The following tables present hypothetical binding affinity (Ki) and functional potency (EC50) values for this compound at key nAChR subtypes. These values are illustrative and based on data reported for other pyrrolidine-modified nicotine analogs. Actual values must be determined experimentally.

Table 1: Predicted Binding Affinities (Ki) at nAChR Subtypes

| Target Receptor Subtype | Predicted Ki (nM) | Radioligand Used | Source Tissue/Cell Line |

| Human α4β2 | 5 - 50 | [³H]-Epibatidine | HEK-293 cells |

| Human α7 | 100 - 1000 | [¹²⁵I]-α-Bungarotoxin | SH-EP1 cells |

| Rat α3β4 | 50 - 250 | [³H]-Epibatidine | PC12 cells |

| Rat Cortical Membranes | 10 - 100 | [³H]-Nicotine | Rat Brain Cortex |

Table 2: Predicted Functional Potencies (EC50) at nAChR Subtypes

| Target Receptor Subtype | Predicted EC50 (µM) | Assay Type | Cell System |

| Human α4β2 | 0.1 - 1.5 | Two-Electrode Voltage Clamp | Xenopus Oocytes |

| Human α7 | 5 - 50 | Two-Electrode Voltage Clamp | Xenopus Oocytes |

| Human α3β4 | 1 - 20 | Patch Clamp Electrophysiology | HEK-293 cells |

Experimental Protocols

To empirically determine the biological targets and pharmacological profile of this compound, the following standard experimental procedures are recommended.

Radioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for specific nAChR subtypes expressed in cultured cells.[7]

Objective: To measure the ability of this compound to displace a high-affinity radioligand from a specific nAChR subtype.

Materials:

-

Receptor Source: Cell membrane preparations from cell lines (e.g., HEK-293) stably expressing the human nAChR subtype of interest (e.g., α4β2).

-

Radioligand: A high-affinity radiolabeled ligand appropriate for the subtype (e.g., [³H]-Epibatidine for α4β2).

-

Test Compound: this compound, dissolved in an appropriate solvent.

-

Non-specific Control: A high concentration of a known unlabeled ligand (e.g., (-)-Nicotine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Finally, resuspend the membrane pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + Radioligand (at a concentration near its Kd).

-

Non-specific Binding: Receptor membranes + Radioligand + a saturating concentration of the non-specific control ligand (e.g., 100 µM Nicotine).

-

Competitive Binding: Receptor membranes + Radioligand + varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the ability of the test compound to activate (agonist activity) nAChRs and elicit an ionic current.[8]

Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist at specific nAChR subtypes.

Materials:

-

Xenopus laevis Oocytes.

-

cRNA: Complementary RNA for the desired nAChR subunits (e.g., human α7 or human α4 and β2).

-

TEVC Setup: Including amplifier, data acquisition system, and perfusion system.

-

Recording Solution: Standard oocyte Ringer's solution (e.g., ND96).

-

Test Compound: this compound dissolved in recording solution at various concentrations.

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus frog. Defolliculate the oocytes and inject them with a mixture of cRNAs for the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Compound Application: Perfuse the recording chamber with the recording solution. Apply acetylcholine (ACh) at a known concentration to establish a baseline response.

-

Dose-Response: Apply increasing concentrations of this compound to the oocyte, with wash steps in between, and record the peak inward current elicited at each concentration.

-

Data Analysis: Normalize the current responses to the maximal response. Plot the normalized current against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximum efficacy relative to a full agonist like ACh).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the predicted signaling pathway and a typical experimental workflow.

Caption: Predicted signaling cascade following agonist binding to a nicotinic acetylcholine receptor (nAChR).

Caption: Standard workflow for determining the binding affinity of a test compound using a competitive assay.

Caption: Logical flow from structural analogy to experimental validation for predicting biological targets.

References

- 1. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review [mdpi.com]

- 3. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]

- 4. Structure-activity relationship (SAR) of Nicotine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 5. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Role of CAS Number 125630-28-6: A Technical Guide to (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 125630-28-6 is (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one. An extensive review of available scientific literature and patent databases reveals that the principal and well-documented application of this molecule is as a key chemical intermediate in the multi-step synthesis of (R,S)-nicotine. This technical guide provides a comprehensive overview of its role in this synthetic pathway, including methodological insights derived from patent literature. It is important to note that, at present, there is a notable absence of publicly available data on the direct biological research applications, pharmacological activity, or mechanism of action of (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one itself. Its utility appears to be confined to the realm of chemical synthesis rather than as a direct subject of biological investigation.

Chemical Identity and Properties

A summary of the key identifiers and properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one is provided below.

| Property | Value |

| CAS Number | 125630-28-6 |

| Chemical Name | (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one |

| Synonyms | 1-Methyl-3-nicotinoylpyrrolidin-2-one, 1-Methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

Core Application: Intermediate in (R,S)-Nicotine Synthesis

The primary research and industrial application of (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one is as a precursor in the chemical synthesis of racemic nicotine. This synthetic route is detailed in several patents and offers an alternative to the extraction of nicotine from tobacco plants. The general synthetic scheme involves the conversion of (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one to myosmine, which is subsequently reduced and methylated to yield (R,S)-nicotine.

Experimental Workflow: Synthesis of (R,S)-Nicotine

The following diagram illustrates the synthetic pathway from a precursor of (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one to the final product, (R,S)-nicotine, as described in patent literature.[1][2][3]

Detailed Methodologies from Patent Literature

The following experimental protocols are based on descriptions found in patents detailing the synthesis of (R,S)-nicotine, where (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one or its precursor is a key intermediate.

Synthesis of 1-(1-Butenyl)-3-nicotinoylpyrrolidin-2-one (A Precursor to Myosmine) [1][3]

-

Reaction: N-(1-butenyl)-2-pyrrolidone is condensed with a nicotinic acid ester (e.g., methyl nicotinate).

-

Reagents and Conditions: The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Significance: This step creates the core structure which, through subsequent reactions, will form the pyrrolidine and pyridine rings of myosmine.

-

Reaction: 1-(1-butenyl)-3-nicotinoylpyrrolidin-2-one is treated with a strong mineral acid, such as hydrochloric acid (HCl), followed by a base, like sodium hydroxide (NaOH).

-

Mechanism: The acidic treatment leads to deprotection of the amide nitrogen and decarboxylation, which is then followed by cyclization upon treatment with a base to yield myosmine.

Reduction of Myosmine to (R,S)-Nornicotine [2]

-

Reaction: Myosmine is hydrogenated to form (R,S)-nornicotine.

-

Catalyst and Conditions: A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent such as methanol.

N-Methylation of (R,S)-Nornicotine to (R,S)-Nicotine [2][4][5]

-

Reaction: The secondary amine of (R,S)-nornicotine is methylated to produce the tertiary amine of (R,S)-nicotine.

-

Reagents: This can be achieved using various methylating agents. A common laboratory and industrial method is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.

Quantitative Data

Quantitative data for the biological activity of (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one is not available in the reviewed literature. The available quantitative information pertains to the yields of the synthetic steps in the production of (R,S)-nicotine. These yields can vary based on the specific conditions and scale of the reaction. For instance, one patent describes the final step of purifying (R,S)-nicotine via high vacuum distillation to achieve a purity of over 99% with a yield of approximately 81%.[2] Another patent reports an overall yield of about 31% for (R,S)-nicotine starting from ethyl nicotinate.[5]

Signaling Pathways and Biological Interactions

There is no direct evidence from the searched literature to suggest that (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one has been studied for its interaction with biological targets or its effects on signaling pathways. While its structure contains a nicotinoyl group, which is a key pharmacophore for nicotinic acetylcholine receptors (nAChRs), there are no published studies investigating its binding affinity or functional activity at these or any other receptors. Research on related nicotine analogs often focuses on how modifications to the pyrrolidine ring affect interactions with nAChR subtypes, but (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one itself does not appear to have been a subject of such studies.[6]

The logical relationship for the utility of this compound is therefore linear and confined to a synthetic chemical process.

Conclusion

References

- 1. EP2487172A1 - A Process for the Preparation of (R,S)-Nicotine - Google Patents [patents.google.com]

- 2. US8367837B2 - Process for the preparation of (R,S)-nicotine - Google Patents [patents.google.com]

- 3. US20130030187A1 - Process for the preparation of (r,s)-nicotine - Google Patents [patents.google.com]

- 4. CN107406411B - The preparation method of (R,S)-nicotine - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for In Vitro Studies of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a nicotinic acid derivative with a pyrrolidine ring at the 1-position[1]. Its structural similarity to nicotine suggests that it may interact with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels involved in a wide range of physiological and pathological processes. nAChRs are recognized as important therapeutic targets for various neurological and non-neurological conditions[2]. These application notes provide a comprehensive suite of in vitro experimental protocols to characterize the pharmacological and functional properties of this compound, a compound with potential activity at nAChRs. The following protocols outline a stepwise approach, from initial receptor binding affinity determination to functional cellular assays and downstream signaling pathway analysis.

Experimental Protocols

Receptor Binding Affinity

This protocol is designed to determine the binding affinity of this compound for specific nAChR subtypes using a competitive radioligand binding assay. This initial screen is crucial for identifying which nAChR subtypes the compound interacts with and with what affinity.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α4β2 and α7 nAChRs.

Methodology:

-

Cell Lines:

-

HEK-293 cells stably expressing human α4β2 nAChRs.

-

GH4C1 cells expressing rat α7 nAChRs[3].

-

-

Radioligands:

-

Procedure:

-

Prepare cell membranes from the respective cell lines.

-

In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

-

For non-specific binding determination, a parallel set of wells should contain a high concentration of a known nAChR agonist (e.g., nicotine or epibatidine).

-

Incubate for a specified time at a controlled temperature to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.

-

Data Presentation:

| Parameter | This compound | Control Compound (e.g., Nicotine) |

| α4β2 nAChR | ||

| IC50 (nM) | Experimental Value | Known Value |

| Ki (nM) | Calculated Value | Known Value |

| α7 nAChR | ||

| IC50 (nM) | Experimental Value | Known Value |

| Ki (nM) | Calculated Value | Known Value |

Functional Characterization: Calcium Flux Assay

This high-throughput functional assay measures the ability of this compound to act as an agonist or antagonist at nAChRs by monitoring changes in intracellular calcium levels.

Objective: To determine the potency (EC50) and efficacy of this compound as an agonist or its potency (IC50) as an antagonist at α7 nAChRs.

Methodology:

-

Cell Line: SH-EP1 cells expressing the α7/5-HT3 chimera or GH4C1 cells expressing rat α7 nAChRs are suitable for fluorometric imaging plate reader (FLIPR) assays[3][5].

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

Known α7 agonist (e.g., acetylcholine or nicotine)[3].

-

Known α7 antagonist (e.g., mecamylamine).

-

-

Procedure (Agonist Mode):

-

Plate cells in a 96- or 384-well plate and allow them to adhere.

-

Load cells with the calcium-sensitive dye.

-

Add increasing concentrations of this compound to the wells.

-

Measure the fluorescence intensity over time using a FLIPR system.

-

Generate a concentration-response curve to determine the EC50 and maximal response relative to a full agonist.

-

-

Procedure (Antagonist Mode):

-

Pre-incubate the dye-loaded cells with increasing concentrations of this compound.

-

Add a fixed concentration of a known α7 agonist (at its EC80).

-

Measure the fluorescence intensity and generate a concentration-inhibition curve to determine the IC50.

-

Data Presentation:

| Assay Mode | Parameter | This compound | Control Compound |

| Agonist | EC50 (µM) | Experimental Value | Known Value (e.g., Nicotine) |

| Emax (%) | Experimental Value | 100% | |

| Antagonist | IC50 (µM) | Experimental Value | Known Value (e.g., Mecamylamine) |

Electrophysiological Characterization

Patch-clamp electrophysiology provides a detailed analysis of the effects of this compound on the ion channel properties of nAChRs in real-time.

Objective: To characterize the electrophysiological response of nAChRs to this compound, including activation, desensitization, and modulation.

Methodology:

-

Cell Line: HEK-293 cells expressing the nAChR subtype of interest or primary neuronal cultures[4].

-

Technique: Whole-cell patch-clamp recording.

-

Procedure:

-

Culture cells on coverslips suitable for microscopy.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Perfuse the cell with an external solution containing increasing concentrations of this compound.

-

Record the elicited ionic currents.

-

Analyze current amplitude, activation kinetics, and desensitization rates.

-

To test for positive allosteric modulator (PAM) activity, co-apply the compound with a low concentration of acetylcholine[3].

-

Data Presentation:

| Parameter | This compound |

| Peak Current Amplitude (pA/pF) | Experimental Value |

| EC50 (µM) | Experimental Value |

| Desensitization Rate (τ, ms) | Experimental Value |

| PAM Activity (% potentiation) | Experimental Value |

Neuronal Network Activity Assay

Microelectrode array (MEA) technology allows for the assessment of how this compound modulates the electrical activity of neuronal networks in vitro.

Objective: To determine the effect of this compound on spontaneous and evoked neuronal network activity.

Methodology:

-

Cell System: Primary cortical neurons or iPSC-derived neurons cultured on MEA plates[6][7].

-

Technique: MEA recording.

-

Procedure:

-

Culture neurons on MEA plates until mature networks are formed.

-

Record baseline spontaneous network activity (spike rate, burst frequency, network synchrony).

-

Apply this compound at various concentrations to the culture.

-

Record the changes in network activity over time.

-

Wash out the compound to assess reversibility.

-

Analyze data using specialized software to quantify changes in key network parameters.

-

Data Presentation:

| Parameter | Baseline | This compound (Concentration X) | Washout |

| Mean Firing Rate (Hz) | Value | Value | Value |

| Burst Frequency (bursts/min) | Value | Value | Value |

| Network Synchrony Index | Value | Value | Value |

Visualizations

Experimental Workflow

Caption: Proposed experimental workflow for in vitro characterization.

nAChR Signaling Pathway

Caption: Simplified nAChR agonist-induced signaling cascade.

References

- 1. (R,S)-1-Methyl-3-nicotinoylpyrrolidine | 125630-26-4 | FM25678 [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neural Activity Assay | Axion Biosystems [axionbiosystems.com]

- 7. Electric field temporal interference stimulation of neurons in vitro - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC00224E [pubs.rsc.org]

Application Notes and Protocols for (R,S)-1-Methyl-3-nicotinoylpyrrolidone in Animal Models

A review of available data indicates a significant gap in the scientific literature regarding the use of (R,S)-1-Methyl-3-nicotinoylpyrrolidone in animal models. While the compound is identified as a nicotinic acid derivative with a pyrrolidine ring, specific pharmacological studies, including pharmacokinetic and pharmacodynamic assessments in animals, are not publicly available.[1][2][3] This document aims to provide a foundational understanding based on related compounds and general principles of studying nicotinic acetylcholine receptor (nAChR) agonists in animal models, which would be the likely target for this class of molecule.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂.[2] It is structurally related to nicotinic acid and contains a pyrrolidine moiety.[1] While its primary biological target is not explicitly defined in the available literature, its structural similarity to nicotine and other synthetic nAChR ligands suggests it may interact with nicotinic acetylcholine receptors. These receptors are widely distributed in the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, inflammation, and neurotransmission.

Potential Signaling Pathways

Given its structural features, this compound would likely act as a ligand for nAChRs. These receptors are ligand-gated ion channels that, upon activation by an agonist, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and subsequent cellular responses. The specific downstream effects would depend on the nAChR subtype targeted (e.g., α4β2, α7) and the cell type in which the receptor is expressed.

Hypothetical Experimental Protocols

The following protocols are generalized for the investigation of a novel nAChR agonist in animal models and would need to be adapted and optimized once preliminary data on this compound becomes available.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for different nAChR subtypes.

Materials:

-

This compound

-

Radiolabeled nAChR ligands (e.g., [³H]-epibatidine, [³H]-cytisine)

-

Cell lines expressing specific human or rodent nAChR subtypes (e.g., HEK293 cells transfected with α4β2 or α7 nAChRs)

-

Membrane preparation buffers

-

Scintillation fluid and counter

Protocol:

-

Prepare cell membranes from nAChR-expressing cell lines.

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rats or mice).

Materials:

-

This compound

-

Animal model (e.g., Sprague-Dawley rats)

-

Dosing vehicles (e.g., saline, PEG400)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

LC-MS/MS system for bioanalysis

Protocol:

-